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Compound of Interest

Compound Name: alpha-D-allofuranose

Cat. No.: B12663584

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for alpha-D-
allofuranose. Due to the inherent equilibrium of monosaccharides in solution, which results in
a mixture of tautomers (a/f3 anomers in both pyranose and furanose forms), obtaining and
isolating complete and unambiguous spectroscopic data for a single furanose anomer is
challenging. Consequently, comprehensive experimental spectra for pure alpha-D-
allofuranose are not readily found in publicly accessible databases. This guide compiles the
available data and provides general characteristics expected for this compound based on the
analysis of related structures and derivatives.

Molecular Structure

alpha-D-Allofuranose is a monosaccharide featuring a five-membered furanose ring. It is an
epimer of glucose, with the molecular formula CeH1206 and a molecular weight of 180.16 g/mol

[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of monosaccharides is complex due to the presence of multiple isomers in
equilibrium in solution. The signals for the less abundant furanose forms can be weak and often
overlap with those of the predominant pyranose forms.
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13C NMR:

A study of D-Allose in D20 has reported the chemical shift for the anomeric carbon (C1) of the
alpha-furanose form.[2]

Carbon Atom Chemical Shift (ppm)

C1 97.5

Note: This is a single data point from an equilibrium mixture. A complete 13C NMR spectrum for
isolated alpha-D-allofuranose is not currently available in the searched resources.

IH NMR:

Specific, assigned *H NMR data for alpha-D-allofuranose is not readily available. In general,
for furanose rings, the anomeric proton (H1) signal is expected to appear as a doublet. The
coupling constant (3JH1,H2) is a key indicator of the anomeric configuration, though it can be
less definitive for furanoses compared to pyranoses due to ring puckering.

Infrared (IR) Spectroscopy

An experimental IR spectrum for alpha-D-allofuranose is not available in the searched
databases. However, the IR spectrum of a carbohydrate like allofuranose is expected to be
characterized by the following absorption bands:

. Expected Wavenumber o
Functional Group Description
Range (cm™?)

O-H (hydroxyl) 3600 - 3200 (broad) Stretching vibrations
C-H (alkane) 3000 - 2850 Stretching vibrations
C-O (alcohals, ethers) 1300 - 1000 Stretching vibrations

The region between 1500 cm~t and 500 cm~1 is the "fingerprint region," containing complex
vibrations unique to the molecule's structure.
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Mass Spectrometry (MS)

An experimental mass spectrum for the parent alpha-D-allofuranose is not readily available.
For a monosaccharide with the molecular formula CsH120s, high-resolution mass spectrometry
would be expected to show a molecular ion peak corresponding to its exact mass (180.063388
g/mol ).[1] Common ionization techniques for carbohydrates include Electrospray lonization
(ESI) and Matrix-Assisted Laser Desorption/lonization (MALDI). In ESI-MS, adducts with
sodium ([M+Na]*) or other cations are commonly observed.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for monosaccharides.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in approximately 0.5-0.7
mL of a suitable deuterated solvent (e.g., D20, DMSO-ds). Transfer the solution to an NMR
tube. For samples in D20, a small amount of a reference standard like DSS (4,4-dimethyl-4-
silapentane-1-sulfonic acid) may be added for chemical shift calibration.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

o H NMR: A standard single-pulse experiment is typically used.
o 13C NMR: A proton-decoupled experiment is used to simplify the spectrum.

o 2D NMR: To aid in the assignment of complex spectra, 2D NMR experiments such as
COSY (*H-H correlation), HSQC (*H-3C one-bond correlation), and HMBC (*H-3C long-
range correlation) are often necessary.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid carbohydrate sample with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, uniform powder is obtained.
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o Place a portion of the powder into a pellet-forming die and apply pressure using a
hydraulic press to form a thin, transparent pellet.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment of an FTIR

spectrometer.

o Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16
to 32 scans are averaged to improve the signal-to-noise ratio over a range of 4000 to 400

cm1,

Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the carbohydrate sample (e.g., 1-10 pg/mL)
in a solvent system compatible with ESI, such as a mixture of water and a polar organic
solvent (e.g., methanol or acetonitrile). The addition of a small amount of a salt, such as
sodium acetate, can enhance the formation of sodiated adducts.

o Data Acquisition:

o Infuse the sample solution into the ESI source of a mass spectrometer (e.g., TOF,
Orbitrap, or quadrupole).

o Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-

charge (m/z) range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a

carbohydrate compound.
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General Workflow for Spectroscopic Analysis of Carbohydrates
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Caption: A generalized workflow for the spectroscopic analysis of carbohydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12663584#alpha-d-allofuranose-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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